molecular formula C11H18N2O4Pt B116954 Cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine CAS No. 103775-75-3

Cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine

Cat. No.: B116954
CAS No.: 103775-75-3
M. Wt: 437.36 g/mol
InChI Key: XXUHLUDUCZQMDI-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Miboplatin, also known as DWA 2114R, is a platinum-based compound developed for cancer treatment. It is an alkylating agent that reached phase III clinical trials in Japan. Despite its promising anticancer activity, it did not show significant advantages over cisplatin, leading to the discontinuation of its development for treating breast, ovarian, and prostate cancers .

Mechanism of Action

Target of Action

The primary targets of Cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine are DNA molecules within the cell . The compound forms adducts with DNA, which activate several cellular processes that mediate the cytotoxicity of these platinum drugs .

Mode of Action

The compound interacts with its DNA targets by forming platinum-DNA adducts . These adducts cause changes in the DNA structure, which can interfere with DNA replication and transcription . This interaction leads to DNA damage, triggering cell-cycle checkpoints and arrest, DNA repair mechanisms, and ultimately cell death .

Biochemical Pathways

The compound affects several biochemical pathways. Upon entering the cell, it forms adducts with DNA, which activate pathways involved in DNA damage signaling . This leads to the activation of cell-cycle checkpoints, halting the cell cycle to allow for DNA repair . If the damage is too severe and cannot be repaired, the cell undergoes programmed cell death or apoptosis .

Pharmacokinetics

This compound exhibits biphasic decay with first-order kinetics . Following administration, plasma levels of total platinum and ultrafilterable platinum (free platinum) decay with half-lives of 98 minutes and 87 minutes respectively . The major route of elimination is renal, with 65% of the administered platinum being excreted in the urine within 24 hours . The plasma clearance of free platinum correlates positively with glomerular filtration rates .

Result of Action

The result of the compound’s action is the induction of cell death. By forming adducts with DNA, the compound causes DNA damage that leads to cell-cycle arrest and activation of DNA repair mechanisms . If the damage is too severe to be repaired, the cell undergoes apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s water solubility can affect its distribution within the body . Additionally, the compound’s stability in plasma and urine can impact its pharmacokinetics and overall efficacy .

Biochemical Analysis

Biochemical Properties

Cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine interacts with various biomolecules in biochemical reactions. It has been evaluated for its in vitro anticancer activity against three human A549, SK-OV-3, and HT-29 cancer cell lines

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Pharmacokinetic studies have been performed in patients receiving the compound as a 1-hr infusion without hydration or diuresis . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have shown that it has less toxicity than cisplatin, allowing for high dosages

Preparation Methods

The preparation of miboplatin involves the use of cis-dinitrate ((1R, 2R)-1,2-cyclohexanediamine)platinum (II) as the starting material. This compound is reacted with myristate (CH3(CH2)12COOM, where M can be Na, K, or NH4) in purified water. The reaction is carried out at temperatures ranging from 10°C to 80°C for 0.5 to 8 hours. After the reaction, the mixture is cooled to room temperature, filtered, and dried to obtain miboplatin . This method is advantageous as it does not use toxic solvents like chloroform and is suitable for commercial production.

Chemical Reactions Analysis

Miboplatin undergoes various chemical reactions, including:

    Oxidation: Miboplatin can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.

    Reduction: Reduction reactions can convert miboplatin to its lower oxidation states.

    Substitution: Miboplatin can undergo substitution reactions where ligands in the platinum complex are replaced by other ligands.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with halides can produce halogenated platinum complexes.

Scientific Research Applications

Miboplatin has been extensively studied for its anticancer properties. It acts as a DNA alkylating agent, inhibiting DNA replication and transcription, leading to cell death. Its applications include:

Comparison with Similar Compounds

Miboplatin is similar to other platinum-based anticancer agents such as cisplatin, carboplatin, and oxaliplatin. it has unique properties that distinguish it from these compounds:

Miboplatin’s uniqueness lies in its specific ligand structure and its potential for reduced side effects compared to cisplatin. its development was discontinued due to a lack of significant advantages over existing drugs .

References

Properties

CAS No.

103775-75-3

Molecular Formula

C11H18N2O4Pt

Molecular Weight

437.36 g/mol

IUPAC Name

cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine

InChI

InChI=1S/C6H8O4.C5H12N2.Pt/c7-4(8)6(5(9)10)2-1-3-6;6-4-5-2-1-3-7-5;/h1-3H2,(H,7,8)(H,9,10);5,7H,1-4,6H2;/q;;+2/p-2

InChI Key

XXUHLUDUCZQMDI-UHFFFAOYSA-L

SMILES

C1CC(NC1)CN.C1CC(C1)(C(=O)[O-])C(=O)[O-].[Pt+2]

Isomeric SMILES

C1C[C@@H](NC1)CN.C1CC(C1)(C(=O)[O-])C(=O)[O-].[Pt+2]

Canonical SMILES

C1CC(NC1)CN.C1CC(C1)(C(=O)[O-])C(=O)[O-].[Pt+2]

Synonyms

1,1-cyclobutanedicarboxylato(2-aminomethylpyrrolidine)platinum(II)
2-aminomethylpyrrolidine(1,1-cyclobutanedicarboxylatato)platinum II
DW A 2114R
DWA 2114
DWA 2114R
DWA-2114
DWA-2114R

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.